![molecular formula C17H27ClN2 B14239844 N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine CAS No. 627521-77-1](/img/structure/B14239844.png)
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine is an organic compound that features a chlorophenyl group and a cyclooctyl group attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and cyclooctylamine.
Reaction: The 2-chlorobenzyl chloride is reacted with cyclooctylamine in the presence of a base such as sodium hydroxide to form the intermediate N-(2-chlorobenzyl)cyclooctylamine.
Further Reaction: The intermediate is then reacted with ethylenediamine under reflux conditions to yield the final product, N1-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclohexylethane-1,2-diamine
- N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclopentylethane-1,2-diamine
- N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclododecylethane-1,2-diamine
Uniqueness
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine is unique due to its specific combination of a chlorophenyl group and a cyclooctyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
Propriétés
Numéro CAS |
627521-77-1 |
|---|---|
Formule moléculaire |
C17H27ClN2 |
Poids moléculaire |
294.9 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-N'-cyclooctylethane-1,2-diamine |
InChI |
InChI=1S/C17H27ClN2/c18-17-11-7-6-8-15(17)14-19-12-13-20-16-9-4-2-1-3-5-10-16/h6-8,11,16,19-20H,1-5,9-10,12-14H2 |
Clé InChI |
RCKLMEIKLDUCAH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)NCCNCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
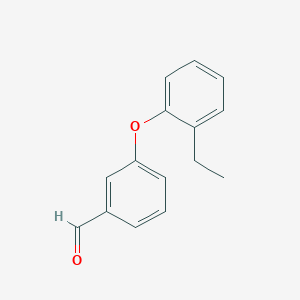
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)

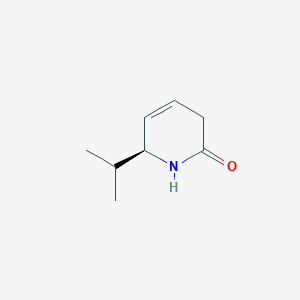
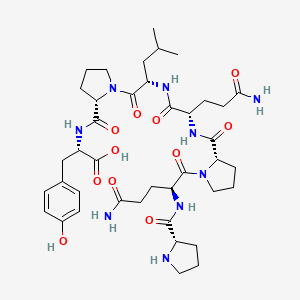
![nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine](/img/structure/B14239815.png)
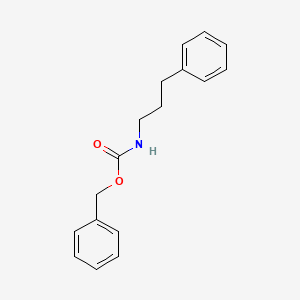
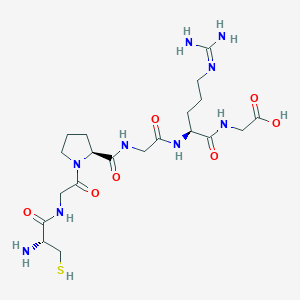
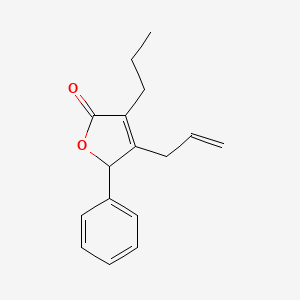
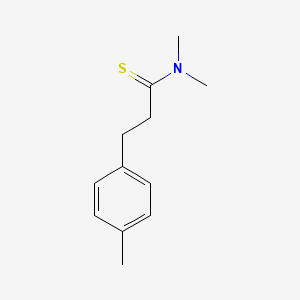
![(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol](/img/structure/B14239833.png)

